molecular formula C35H62N4O8 B563117 Sporidesmolide V

Sporidesmolide V

Cat. No.: B563117
M. Wt: 666.9 g/mol
InChI Key: FUGMHZCDRCPQDM-DFTYQABXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sporidesmolide V is a cyclodepsipeptide compound isolated from the cultures of the fungus Pithomyces chartarum. It is the most non-polar of the N-methyl analogues belonging to the hexadepsipeptide sporidesmolide complex. The molecular formula of this compound is C35H62N4O8, and it has a molecular weight of 666.5 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sporidesmolide V is typically isolated from the cultures of Pithomyces chartarum. The biosynthesis involves the use of D- and L- amino acids, including alloisoleucine, isoleucine, leucine, and two valine sub-units. One of the valines and a leucine are converted to the corresponding valic acid .

Industrial Production Methods: The industrial production of this compound involves repetitive reversed-phase partition chromatography and vacuum sublimation. Elemental analysis and high-resolution mass spectroscopy are used to confirm its molecular formula .

Chemical Reactions Analysis

Types of Reactions: Sporidesmolide V undergoes various chemical reactions, including hydrolysis and degradation reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sporidesmolide V has not been extensively investigated for its biological activity. it is used in various scientific research fields, including:

    Chemistry: As a model compound for studying cyclodepsipeptides.

    Biology: For understanding the biosynthesis of complex natural products.

    Medicine: Potential applications in drug discovery and development.

    Industry: Used in the production of specialized chemicals

Mechanism of Action

Sporidesmolide V is part of the sporidesmolide complex, which includes several other cyclodepsipeptides such as Sporidesmolide I, Sporidesmolide II, Sporidesmolide III, and Sporidesmolide IV. These compounds share similar structural features but differ in their amino acid composition and polarity. This compound is unique due to its higher molecular weight and non-polar nature .

Comparison with Similar Compounds

Biological Activity

Sporidesmolide V is a cyclic depsipeptide isolated from the fungus Pithomyces chartarum, which is known for producing various bioactive compounds, including sporidesmin, a mycotoxin associated with facial eczema in sheep. The compound has gained attention due to its potential biological activities, although comprehensive studies on its effects are still limited. This article synthesizes existing research findings and case studies related to the biological activity of this compound, highlighting its pharmacological properties and potential applications.

Chemical Structure and Properties

This compound is characterized by its cyclic structure, which contributes to its biological activity. The compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) . The structural complexity of this compound allows it to interact with various biological targets, which may account for its diverse pharmacological effects.

Antimicrobial Activity

Research indicates that sporidesmolides, including this compound, exhibit varying degrees of antimicrobial activity. A study found that sporidesmolides did not show significant activity against a range of bacteria and fungi . However, the structural characteristics of cyclic depsipeptides suggest potential for further exploration in antimicrobial applications.

Cytotoxic Effects

This compound has demonstrated moderate cytotoxicity against specific human cancer cell lines. For instance, studies have shown that compounds related to sporidesmolides can inhibit the proliferation of cancer cells such as those from colon and liver carcinomas . The mechanism behind this activity may involve the induction of apoptosis or cell cycle arrest in affected cells.

Case Study: Production and Yield Analysis

A comparative study on the production of sporidesmin and sporidesmolides by various isolates of Pithomyces chartarum highlighted the conditions affecting yield. The results indicated that submerged cultures produced higher yields of sporidesmin compared to surface cultures. For example, isolate SAlOb yielded significant amounts of sporidesmin under controlled conditions . This study underscores the importance of cultivation methods in maximizing bioactive compound production.

Table 1: Comparative Yield of Sporidesmin and Sporidesmolides

IsolateCulture TypeSporidesmin Yield (mg/l)Sporidesmolide Yield (mg/l)
CSurface6.50.45
S73aSurface6.250.39
SAlObSubmerged12.70.0
SA19aSubmerged9.20.0
SA26a(i)Submerged13.90.0

This table summarizes the yields obtained from different isolates under varying culture conditions, providing insights into optimizing production methods for bioactive compounds like this compound.

Properties

IUPAC Name

(3S,6S,9S,12R,15R,18S)-15-[(2S)-butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H62N4O8/c1-14-23(12)28-31(41)36-24(15-18(2)3)34(44)46-26(17-20(6)7)30(40)37-27(21(8)9)33(43)39(13)25(16-19(4)5)35(45)47-29(22(10)11)32(42)38-28/h18-29H,14-17H2,1-13H3,(H,36,41)(H,37,40)(H,38,42)/t23-,24+,25-,26-,27-,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGMHZCDRCPQDM-DFTYQABXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)CC(C)C)C)C(C)C)CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N1)C(C)C)CC(C)C)C)C(C)C)CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H62N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Sporidesmolide V and where is it found?

A1: this compound is a cyclodepsipeptide, a type of molecule containing both amide and ester bonds in a cyclic structure. It is one of at least five cyclodepsipeptides found within the total sporidesmolide fraction produced by the fungus Pithomyces chartarum. []

Q2: What is the structure of this compound?

A2: this compound is characterized as: cyclo-2-oxyisovaleryl-D-alloisoleucyl-D-leucyl-2-oxyisocaproyl-L-valyl-L-N-methylleucyl. [] Further research is needed to fully elucidate its structural formula, molecular weight, and spectroscopic data.

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